molecular formula C13H23NO5 B3289227 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid CAS No. 856417-72-6

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid

Cat. No.: B3289227
CAS No.: 856417-72-6
M. Wt: 273.33 g/mol
InChI Key: IZSVJQVMRJYFPC-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid is a synthetic compound known for its unique structural attributes and diverse applications in scientific research. This compound features both a tert-butoxycarbonyl (Boc) protected amine group and a hydroxycyclohexyl group, making it valuable in medicinal chemistry and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid typically begins with the protection of an amine group using the Boc protecting group. The core structure is then constructed through a series of reactions involving cyclohexanol derivatives and acetic acid derivatives. Specific conditions such as temperature, pH, and solvents are optimized to achieve high yields.

Industrial Production Methods

On an industrial scale, the production involves efficient and scalable methods, including continuous flow synthesis and catalysis. These methods ensure the compound's purity and consistency, essential for its application in pharmaceuticals and research.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid undergoes various chemical reactions, including:

  • Oxidation: Conversion of hydroxy groups to carbonyl groups.

  • Reduction: Hydrogenation to convert carbonyl groups back to hydroxy groups.

  • Substitution: Replacement of functional groups to modify the compound's properties.

Common Reagents and Conditions

  • Oxidation: Reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

  • Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Reagents like tosyl chloride (TsCl) for converting hydroxy groups to better leaving groups.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation with PCC yields a cyclohexanone derivative, while reduction with NaBH4 retains the cyclohexanol structure.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid is widely used in:

  • Chemistry: As an intermediate in organic synthesis and for studying reaction mechanisms.

  • Biology: In drug development and as a model compound for studying biochemical pathways.

  • Medicine: Potential use in developing new therapeutic agents due to its structural complexity.

  • Industry: In the synthesis of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it can inhibit enzyme activity or bind to receptor sites, altering biochemical processes. Its Boc-protected amine group makes it particularly useful in studying enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Compared to similar compounds, 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid stands out due to its unique combination of structural features, such as the Boc-protected amine and hydroxycyclohexyl groups. This combination enhances its stability and reactivity, making it more versatile.

Similar Compounds

  • 2-{[(tert-Butoxy)carbonyl]amino}acetic acid

  • 2-{[(tert-Butoxy)carbonyl]amino}-2-(hydroxyethyl)acetic acid

  • 2-{[(tert-Butoxy)carbonyl]amino}-2-(1-hydroxycyclopentyl)acetic acid

This article delves into the synthesis, reactions, and applications of this compound, showcasing its significance in various scientific fields.

Properties

IUPAC Name

2-(1-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(10(15)16)13(18)7-5-4-6-8-13/h9,18H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSVJQVMRJYFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C1(CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856417-72-6
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid
Reactant of Route 3
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid
Reactant of Route 4
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid
Reactant of Route 5
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid
Reactant of Route 6
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid

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